molecular formula C14H12FNS B13126068 7-Fluoro-3-(methylsulfanyl)-9h-fluoren-2-amine CAS No. 16233-01-5

7-Fluoro-3-(methylsulfanyl)-9h-fluoren-2-amine

Cat. No.: B13126068
CAS No.: 16233-01-5
M. Wt: 245.32 g/mol
InChI Key: HRONTFXQYMJLRE-UHFFFAOYSA-N
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Description

7-Fluoro-3-(methylthio)-9H-fluoren-2-amine is a fluorinated aromatic amine compound. It belongs to the class of fluorenes, which are polycyclic aromatic hydrocarbons. The presence of a fluorine atom and a methylthio group in its structure makes it a compound of interest in various fields of research, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-3-(methylthio)-9H-fluoren-2-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of fluorinating agents such as Selectfluor or cesium fluoroxysulfate, and the reactions are typically carried out in solvents like acetonitrile or methanol at controlled temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. The choice of reagents and solvents is optimized to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-3-(methylthio)-9H-fluoren-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Fluoro-3-(methylthio)-9H-fluoren-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Fluoro-3-(methylthio)-9H-fluoren-2-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. The methylthio group can modulate the compound’s lipophilicity and membrane permeability. These interactions can affect various cellular pathways, leading to the compound’s bioactivity .

Comparison with Similar Compounds

Uniqueness: The presence of both groups can enhance its bioactivity and make it a valuable compound for various research and industrial applications .

Properties

CAS No.

16233-01-5

Molecular Formula

C14H12FNS

Molecular Weight

245.32 g/mol

IUPAC Name

7-fluoro-3-methylsulfanyl-9H-fluoren-2-amine

InChI

InChI=1S/C14H12FNS/c1-17-14-7-12-9(6-13(14)16)4-8-5-10(15)2-3-11(8)12/h2-3,5-7H,4,16H2,1H3

InChI Key

HRONTFXQYMJLRE-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=C2CC3=C(C2=C1)C=CC(=C3)F)N

Origin of Product

United States

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